molecular formula C9H13N3 B12854243 5-Amino-1-isopropyl-4-methyl-1H-pyrrole-2-carbonitrile

5-Amino-1-isopropyl-4-methyl-1H-pyrrole-2-carbonitrile

Cat. No.: B12854243
M. Wt: 163.22 g/mol
InChI Key: LFXLLFRMWVKRHW-UHFFFAOYSA-N
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Description

5-Amino-1-isopropyl-4-methyl-1H-pyrrole-2-carbonitrile is a heterocyclic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-isopropyl-4-methyl-1H-pyrrole-2-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an α,β-unsaturated nitrile, in the presence of a base. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-isopropyl-4-methyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted pyrrole compounds .

Scientific Research Applications

5-Amino-1-isopropyl-4-methyl-1H-pyrrole-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-isopropyl-4-methyl-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile
  • 5-Amino-1-methyl-3-(naphthalen-1-ylmethyl)-1H-pyrazole-4-carbonitrile
  • 5-Amino-1H-pyrazole-4-carbonitrile

Uniqueness

5-Amino-1-isopropyl-4-methyl-1H-pyrrole-2-carbonitrile is unique due to its specific substitution pattern on the pyrrole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

5-amino-4-methyl-1-propan-2-ylpyrrole-2-carbonitrile

InChI

InChI=1S/C9H13N3/c1-6(2)12-8(5-10)4-7(3)9(12)11/h4,6H,11H2,1-3H3

InChI Key

LFXLLFRMWVKRHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1)C#N)C(C)C)N

Origin of Product

United States

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